Hdbtu

Catalog No.
S1501018
CAS No.
164861-52-3
M.F
C12H16F6N5O2P
M. Wt
407.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hdbtu

CAS Number

164861-52-3

Product Name

Hdbtu

IUPAC Name

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate

Molecular Formula

C12H16F6N5O2P

Molecular Weight

407.25 g/mol

InChI

InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1

InChI Key

QGYDGCPRFFOXLW-UHFFFAOYSA-N

SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F

Plasmid DNA Purification:

Hdbtu plays a crucial role in isolating plasmid DNA, which is a small, circular DNA molecule commonly found in bacteria. This isolated DNA serves as a crucial tool in various research endeavors, including:

  • Gene cloning: Scientists can insert genes of interest into plasmids, allowing them to amplify and study these genes in greater detail.
  • Protein expression: Plasmids can be engineered to express specific proteins, enabling researchers to study their function and potential therapeutic applications.

Hdbtu's effectiveness in plasmid purification stems from its ability to:

  • Neutralize the negatively charged phosphate groups present in the DNA backbone, allowing it to bind to a purification column.
  • Improve the binding of plasmid DNA to the column, enhancing the efficiency of the purification process.

Cell Culture Applications:

Hdbtu finds applications in cell culture, where scientists grow and study cells under controlled conditions. Here, Hdbtu acts as a buffering agent, helping to maintain a stable and optimal pH (acidity or alkalinity) for the cells to thrive.

Maintaining a consistent pH is crucial for various cellular processes, including:

  • Enzyme activity: Many enzymes, essential for cellular function, are highly sensitive to pH changes.
  • Membrane integrity: The pH can influence the stability and permeability of cell membranes.

By buffering the solution, Hdbtu helps to:

  • Minimize fluctuations in pH caused by metabolic processes or the addition of other reagents.
  • Create a more favorable environment for cell growth and survival.

HDBTU, or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is a widely used coupling agent in organic synthesis, particularly in peptide synthesis. It facilitates the activation of carboxylic acids to form reactive intermediates that can easily couple with amines, leading to the formation of amides. HDBTU is favored for its efficiency and ability to minimize racemization during peptide synthesis, which is crucial for maintaining the integrity of the synthesized peptides.

HDBTU is considered a potentially harmful compound. It can cause skin and eye irritation upon contact []. Limited data exists on its specific toxicity, but it's recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].

HDBTU primarily participates in the following types of reactions:

  • Peptide Bond Formation: HDBTU activates carboxylic acids to form acylureas, which are then reacted with amines to produce peptides. The reaction typically involves the following steps:
    • Activation of the carboxylic acid by HDBTU.
    • Nucleophilic attack by an amine on the activated carbonyl carbon.
    • Formation of the peptide bond with the release of by-products such as benzotriazole.
  • Side Reactions: While HDBTU is effective, it can also undergo side reactions. For instance, it may react with amino polymers, leading to decreased coupling yields. This necessitates careful control of reaction conditions to optimize outcomes .

HDBTU can be synthesized through several methods:

  • Direct Synthesis: The compound can be synthesized from benzotriazole and tetramethyluronium salts under controlled conditions.
  • Coupling Reactions: It is often produced in situ during peptide synthesis by reacting benzotriazole derivatives with appropriate coupling agents.
  • Modification of Existing Compounds: HDBTU can also be derived from modifying other benzotriazole-based coupling agents.

The synthesis typically involves careful control of temperature and solvent conditions to ensure high purity and yield.

HDBTU is primarily used in:

  • Peptide Synthesis: It is a standard reagent for activating carboxylic acids in both solution and solid-phase peptide synthesis.
  • Organic Synthesis: Beyond peptides, it is utilized in various organic reactions requiring amide bond formation.
  • Pharmaceutical Development: HDBTU plays a crucial role in synthesizing biologically active peptides that serve as drug candidates.

Studies on HDBTU interactions focus on its compatibility with different amines and solvents. The choice of base (e.g., N,N-diisopropylethylamine or triethylamine) significantly influences reaction efficiency and product yield. Additionally, research has shown that certain polymer supports can adversely affect HDBTU's performance due to side reactions that decrease coupling efficiency .

Several compounds exhibit similar functionalities as coupling agents in organic synthesis. Below is a comparison highlighting HDBTU's uniqueness:

Compound NameStructure TypeKey FeaturesUnique Aspects
HBTUBenzotriazole-based coupling agentReduces racemizationCommonly used alongside HDBTU
BOP (Benzotriazol-1-yl-oxy)phosphonium hexafluoridePhosphonium saltHigh reactivityLess sensitive to side reactions
DIC (Dicyclohexylcarbodiimide)Carbodiimide coupling agentSimple activation mechanismCan lead to significant side products
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carbodiimide coupling agentWater-solubleOften used for coupling in aqueous media

HDBTU stands out due to its effectiveness in minimizing racemization and its specific application in peptide synthesis, making it a preferred choice among researchers focused on synthesizing high-quality peptides.

Dates

Modify: 2023-08-15

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